Telavancin

Antimicrobial Resistance MRSA VISA

Source high-purity Telavancin (≥98%) for critical antimicrobial research. This semi-synthetic lipoglycopeptide offers a dual mechanism of action, delivering concentration-dependent killing against MRSA, VISA, and hVISA with MIC90 values up to 16-fold lower than vancomycin. Its ~8 h half-life enables once-daily dosing, making it ideal for acute infection PK/PD models and susceptibility surveillance where rapid, titratable exposure is required. Essential as a high-activity benchmark in advanced preclinical studies for endocarditis and pneumonia, Telavancin provides a distinct pharmacokinetic and pharmacodynamic profile that generic vancomycin or ultra-long-acting lipoglycopeptides cannot match. Ensure your research has the potency and reliability it demands. Request your quote today.

Molecular Formula C80H106Cl2N11O27P
Molecular Weight 1755.6 g/mol
CAS No. 372151-71-8
Cat. No. B1682011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelavancin
CAS372151-71-8
SynonymsTD 6424
TD-6424
TD6424
telavancin
telavancin hydrochloride
Vibativ
Molecular FormulaC80H106Cl2N11O27P
Molecular Weight1755.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCNCCNC1(CC(OC(C1O)C)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)C
InChIInChI=1S/C80H106Cl2N11O27P/c1-7-8-9-10-11-12-13-14-21-85-22-23-87-80(5)32-57(115-37(4)71(80)103)119-70-68(102)67(101)55(34-94)118-79(70)120-69-53-28-41-29-54(69)117-52-20-17-40(27-46(52)82)65(99)63-77(109)91-61(78(110)111)43-30-50(96)44(33-86-35-121(112,113)114)66(100)58(43)42-25-38(15-18-49(42)95)59(74(106)93-63)90-75(107)60(41)89-73(105)48(31-56(83)97)88-76(108)62(92-72(104)47(84-6)24-36(2)3)64(98)39-16-19-51(116-53)45(81)26-39/h15-20,25-30,36-37,47-48,55,57,59-65,67-68,70-71,79,84-87,94-96,98-103H,7-14,21-24,31-35H2,1-6H3,(H2,83,97)(H,88,108)(H,89,105)(H,90,107)(H,91,109)(H,92,104)(H,93,106)(H,110,111)(H2,112,113,114)/t37-,47+,48-,55+,57-,59+,60+,61-,62+,63-,64+,65+,67+,68-,70+,71+,79-,80-/m0/s1
InChIKeyONUMZHGUFYIKPM-MXNFEBESSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Telavancin (CAS 372151-71-8) for Antimicrobial R&D: Procurement Guide and Scientific Baseline


Telavancin (Vibativ) is an injectable lipoglycopeptide antibiotic derived from vancomycin, distinguished by a hydrophobic (decylaminoethyl) side chain that confers a dual mechanism of bactericidal action: inhibition of peptidoglycan synthesis and disruption of bacterial membrane potential [1]. This dual action drives rapid, concentration-dependent killing against clinically challenging Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and heterogeneous VISA (hVISA) [1]. Its pharmacokinetic profile is characterized by high protein binding (90–93%), a volume of distribution of approximately 115 mL/kg, and an elimination half-life of approximately 8 hours, supporting once-daily intravenous dosing at 10 mg/kg [2][3].

Why Telavancin Cannot Be Substituted with Generic Vancomycin or Other Glycopeptides


Direct substitution of telavancin with generic vancomycin or other glycopeptides is not scientifically justified without careful consideration of the specific clinical or experimental context. While vancomycin remains a foundational glycopeptide, it operates through a single mechanism of action and exhibits diminished efficacy against isolates with reduced vancomycin susceptibility (e.g., VISA, hVISA), a growing clinical concern [1]. Telavancin's dual mechanism of action (cell wall synthesis inhibition plus membrane depolarization) confers superior in vitro potency and in vivo efficacy against these difficult-to-treat phenotypes, as demonstrated by significantly lower MICs and enhanced bacterial clearance in preclinical models [1][2]. Furthermore, newer lipoglycopeptides like dalbavancin and oritavancin, while possessing extended half-lives, differ markedly in their dosing regimens and tissue penetration kinetics, making them unsuitable for acute, severe infections requiring rapid, daily therapeutic intervention [3]. Therefore, therapeutic or research interchangeability is precluded by quantifiable differences in potency, resistance profile activity, and pharmacokinetic suitability.

Telavancin Evidence Guide: Quantitative Differentiation from Comparators


Superior In Vitro Potency Against MRSA and VISA Compared to Vancomycin, Daptomycin, and Linezolid

Telavancin exhibits significantly greater in vitro potency compared to vancomycin, daptomycin, and linezolid against clinically important Gram-positive pathogens. Minimum inhibitory concentration (MIC) data from contemporary clinical isolates demonstrate telavancin's MIC90 values are substantially lower. For all Staphylococcus aureus strains (including MRSA and MSSA), telavancin MIC90 values were eight-fold lower than daptomycin and 16-fold lower than vancomycin and linezolid [1]. This enhanced potency is also maintained against difficult-to-treat phenotypes such as VISA and hVISA, where vancomycin activity is often compromised [1].

Antimicrobial Resistance MRSA VISA In Vitro Susceptibility

Enhanced MRSA Microbiologic Eradication Rate in Phase II Clinical Trial Versus Vancomycin-Based Standard Therapy

In a randomized, double-blind, Phase II clinical trial for complicated skin and soft-tissue infections (cSSTIs), telavancin demonstrated a numerically higher microbiologic eradication rate for MRSA compared to standard therapy (vancomycin or antistaphylococcal penicillins). Among patients with baseline MRSA infection, the microbiologic eradication rate was 84% for telavancin versus 74% for the standard therapy group [1]. This 10% absolute difference suggests a potential advantage in achieving bacterial clearance, which is a key surrogate marker for clinical success.

Clinical Efficacy MRSA Eradication cSSSI Phase II Trial

Significantly Higher MRSA Eradication Rate Confirmed in Meta-Analysis of Phase III Trials Versus Vancomycin

A systematic review and meta-analysis of six randomized controlled trials (n=3,732 patients) comparing telavancin to vancomycin for cSSTIs and hospital-acquired pneumonia (HAP) confirmed telavancin's superior microbiologic effect against MRSA. Across the pooled trials, telavancin was associated with significantly higher MRSA eradication rates (Odds Ratio [OR] = 1.71, 95% CI: 1.08–2.70) compared to vancomycin [1]. Another independent meta-analysis corroborated this finding, reporting a relative risk (RR) of 1.08 (95% CI: 1.02–1.14, P=0.009) for MRSA eradication [2].

Meta-Analysis MRSA Eradication cSSSI HAP Phase III

Superior In Vivo Bacterial Clearance Against Vancomycin-Intermediate S. aureus (VISA) in a Murine Pneumonia Model

In a neutropenic murine lung infection model designed to simulate human drug exposures, telavancin demonstrated superior in vivo activity against vancomycin-intermediate Staphylococcus aureus (VISA) isolates compared to vancomycin. While both drugs showed similar efficacy against MRSA with vancomycin MICs ≤2 μg/mL, telavancin reduced bacterial burdens significantly more than vancomycin for 1 of 4 VISA isolates after 24 hours and for 3 of 4 VISA isolates after 48 hours [1]. This indicates that telavancin retains bactericidal activity where vancomycin's efficacy is diminished.

Antimicrobial Resistance VISA hVISA In Vivo Efficacy Pneumonia Model

Divergent Temporal Pattern of Renal Function Decline Compared to Vancomycin in ATTAIN Trials

While both telavancin and vancomycin are known nephrotoxins, a post-hoc analysis of the ATTAIN trials revealed a distinct temporal pattern in renal function decline. Using renal shift table analysis, telavancin-related declines in renal function were consistent early in therapy (19.3% of patients at day 4 and 19.0% at day 7) with only a slight increase by end of therapy (EOT, 23.0%). In contrast, vancomycin-associated renal decline steadily increased over the treatment course (8.4% at day 4, 12.3% at day 7, and 19.3% at EOT) [1]. At EOT, negative shift rates were similar between treatments (difference 3.6%, 95% CI: -0.7 to 7.9) [1]. This suggests that while overall nephrotoxicity risk may be comparable at treatment completion, the timing of onset differs, with telavancin causing earlier but stable changes and vancomycin causing progressive decline.

Nephrotoxicity Renal Safety HAP/VAP ATTAIN Trial Pharmacovigilance

Distinct Pharmacokinetic Profile: Short Half-Life and High Volume of Distribution Relative to Other Lipoglycopeptides

Telavancin possesses a unique pharmacokinetic profile that differentiates it from other novel lipoglycopeptides like dalbavancin and oritavancin. While dalbavancin and oritavancin are characterized by extremely long terminal half-lives enabling once-weekly dosing, telavancin demonstrates a relatively short half-life of approximately 8 hours and rapid total clearance [1]. Despite this, its apparent volume of distribution (Vd) is almost identical to that of dalbavancin (approximately 11 L), and it achieves near-complete equilibration of free drug between plasma and soft tissue [1]. This profile supports once-daily dosing for acute infections requiring prompt, high-level drug exposure without the prolonged drug persistence that could complicate therapy discontinuation or management of adverse events.

Pharmacokinetics Half-Life Volume of Distribution Lipoglycopeptides Dosing

Telavancin (CAS 372151-71-8): Validated Research and Industrial Application Scenarios


In Vitro Susceptibility Testing and Surveillance of Difficult-to-Treat Gram-Positive Phenotypes (MRSA, VISA, hVISA)

Telavancin is an essential reference compound for microbiology laboratories and research institutions conducting antimicrobial susceptibility surveillance. Its superior in vitro potency against MRSA, VISA, and hVISA isolates, with MIC90 values up to 16-fold lower than vancomycin and linezolid, makes it a critical comparator in studies evaluating the prevalence and mechanisms of glycopeptide resistance [1]. Researchers should include telavancin in antimicrobial susceptibility testing panels to accurately profile the susceptibility landscape of contemporary clinical isolates and to benchmark the activity of novel anti-Gram-positive agents.

Preclinical Animal Models of Invasive MRSA and VISA Infections (e.g., Pneumonia, Endocarditis)

Telavancin's demonstrated superiority over vancomycin in reducing bacterial burden in a murine pneumonia model caused by VISA isolates provides a strong rationale for its use in advanced preclinical studies [2]. Furthermore, its reported superior efficacy in animal models of MRSA infective endocarditis compared to daptomycin and vancomycin positions it as a key positive control or therapeutic candidate for translational research focused on severe, difficult-to-eradicate infections [3]. Investigators modeling these infections should consider telavancin to establish a high-activity benchmark or to explore its efficacy in combination regimens.

Clinical Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in Acute Care Settings

Telavancin's unique PK profile—characterized by a short half-life (~8 h) supporting once-daily dosing and high soft tissue penetration—distinguishes it from ultra-long-acting lipoglycopeptides [4]. This profile makes it a more suitable candidate for PK/PD studies in acute infection models or clinical scenarios (e.g., complicated skin infections, hospital-acquired pneumonia) where rapid, titratable drug exposure is required and where the prolonged effects of agents like dalbavancin could confound analysis of exposure-response relationships or adverse event causality [4].

Comparative Nephrotoxicity Research and Safety Monitoring Protocol Development

The divergent temporal pattern of renal function decline between telavancin and vancomycin, as elucidated in the ATTAIN trial analysis, provides a unique opportunity for focused pharmacovigilance research [5]. Researchers designing clinical or observational studies on antibiotic-associated acute kidney injury can use telavancin as a comparator agent to investigate the pathophysiological and temporal differences between early-onset, stable nephrotoxicity (telavancin-like) versus progressive decline (vancomycin-like) [5]. This evidence is also relevant for institutions developing or refining targeted renal monitoring protocols for patients receiving these therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Telavancin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.